molecular formula C11H14FN3S B1483417 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2097979-23-0

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1483417
CAS No.: 2097979-23-0
M. Wt: 239.31 g/mol
InChI Key: JDZGPAKWEVMMFZ-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a synthetic compound that has garnered interest due to its unique structural attributes. This compound belongs to the class of pyrazole derivatives and features a distinctive combination of functional groups, including a thiophene ring and a fluoroethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine can be achieved through a multi-step process:

  • Step 1 Pyrazole Formation: - The initial step typically involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.

  • Step 2 Introduction of Fluoroethyl Group: - The fluoroethyl group is introduced through a substitution reaction using a halogenated fluorocarbon and a suitable base.

  • Step 3 Thiophene Addition: - The thiophene ring is attached via a cross-coupling reaction, often facilitated by palladium catalysts.

  • Step 4 Amination:

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure yield and purity. Techniques such as continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The fluoroethyl group is prone to reduction, forming ethyl derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) for specific reductions.

  • Substitution: : Halogenation reagents such as N-bromosuccinimide (NBS) and bases like potassium tert-butoxide (KOtBu).

Major Products: The products vary based on the reaction type, resulting in oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine finds applications across several fields:

  • Chemistry: : As an intermediate in synthetic chemistry for the preparation of complex molecules.

  • Biology: : In biochemical studies to explore interactions with proteins or enzymes.

  • Medicine: : Potential therapeutic applications due to its structural similarity to pharmacologically active compounds.

  • Industry: : Used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with biological targets:

  • Molecular Targets: : It may interact with receptor proteins, enzymes, or nucleic acids.

  • Pathways Involved: : The specific pathways are determined by the biological context, but could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

  • 2-(1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

  • 2-(1-(2-iodoethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Unique Attributes: 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine stands out due to the presence of the fluoroethyl group, which imparts unique electronic and steric properties influencing its reactivity and interactions.

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Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c12-3-5-15-7-9(1-4-13)11(14-15)10-2-6-16-8-10/h2,6-8H,1,3-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZGPAKWEVMMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

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